[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride
Description
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with a molecular formula of C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol (based on isotopic analysis in ). This structural motif is significant in medicinal chemistry, as fluorine atoms often improve metabolic stability and bioavailability. The hydrochloride salt form increases solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-2-4-10-6(5-8)1-3-9-10;/h1,3H,2,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKNVIURWOLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the fluoroethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related pyrazole- and imidazole-based methanamine hydrochlorides (Table 1).
Table 1: Structural and Molecular Comparison
Fluorine Substitution Patterns
- Target Compound : The 2-fluoroethyl group introduces moderate electronegativity and flexibility, balancing solubility and membrane permeability .
- 5-Fluoro-1,3-dimethyl Analogs () : Fluorine at the 5-position may enhance metabolic stability but reduces conformational flexibility due to methyl groups.
Physicochemical Properties
- Lipophilicity : The tert-butyl analog () has higher logP due to its bulky substituent, favoring passive diffusion but reducing aqueous solubility.
- Aromatic Fluorine () : The 2-fluorobenzyl group increases aromatic interactions but may introduce metabolic liabilities via cytochrome P450 oxidation .
- Salt Forms : All compounds are hydrochlorides, ensuring improved solubility compared to free bases.
Biological Activity
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoroethyl substituent on the pyrazole ring, which may enhance its interaction with biological targets, influencing various biochemical pathways.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 201.63 g/mol. The structural characteristics include:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Fluoroethyl Group : Enhances lipophilicity and may improve receptor binding.
- Methanamine Group : Contributes to the compound's reactivity and potential interactions with biological molecules.
The mechanism of action involves the interaction of this compound with specific enzymes or receptors. The fluoroethyl group likely increases binding affinity, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown inhibition of cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively . These findings suggest that the compound may act as a lead structure for developing anticancer agents.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This activity is crucial for conditions characterized by excessive inflammation, indicating the compound's therapeutic promise in treating inflammatory diseases .
Case Study 1: Inhibition of p38 MAPK
A study focused on aminopyrazole derivatives found that certain compounds could inhibit p38 MAP kinase, a key player in inflammatory responses. The incorporation of specific substituents enhanced selectivity and potency against this target, suggesting that this compound might share similar inhibitory properties .
Case Study 2: Interaction with Biological Targets
Research indicates that compounds with pyrazole frameworks can modulate enzyme activities involved in critical signaling pathways. The unique structural features of this compound may allow it to interact effectively with these targets, influencing cellular responses and offering potential therapeutic applications.
Data Table: Comparative Biological Activity of Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
